Pterosin A

描述

structure in first source

Structure

3D Structure

属性

IUPAC Name |

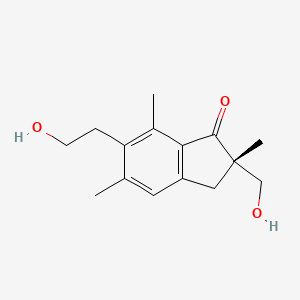

(2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-9-6-11-7-15(3,8-17)14(18)13(11)10(2)12(9)4-5-16/h6,16-17H,4-5,7-8H2,1-3H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDZJLPDYMKPKGC-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@](C2)(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60957329 |

Source

|

| Record name | 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35910-16-8 |

Source

|

| Record name | (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35910-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterosin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035910168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2-Hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60957329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Pterosin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin A, a naturally occurring sesquiterpene indanone, has garnered significant interest within the scientific community for its notable biological activities, particularly its anti-diabetic properties. Isolated primarily from the bracken fern (Pteridium aquilinum), its unique chemical architecture and specific stereochemistry are pivotal to its function. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant experimental data and protocols for this compound, intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound is characterized by a tricyclic indanone core, substituted with methyl, hydroxymethyl, and hydroxyethyl (B10761427) groups. Its systematic IUPAC name is (2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one . The molecular formula is C₁₅H₂₀O₃, with a molecular weight of 248.32 g/mol .[1]

The core structure consists of a five-membered cyclopentanone (B42830) ring fused to a benzene (B151609) ring, forming the indanone skeleton. The stereochemistry at the C2 position is crucial for its biological activity and is designated as (S) in the naturally occurring enantiomer.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| IUPAC Name | (2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one | [1] |

| CAS Number | 35910-16-8 | [1] |

| Appearance | White powder | [2] |

| Solubility | Soluble in organic solvents such as DMSO | [2] |

Stereochemistry

The absolute configuration of this compound is a critical aspect of its chemical identity and biological function. The stereocenter at the C2 position of the indanone ring has been determined to be in the (S) configuration for the naturally occurring and biologically active form. This was unequivocally confirmed through single-crystal X-ray diffraction analysis of (2S)-Pterosin A.

The diagram below illustrates the three-dimensional structure of (2S)-Pterosin A, highlighting the stereochemistry at the C2 position.

References

Pterosin A: A Comprehensive Technical Guide on its Mechanism of Action in Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pterosin A, a natural small-molecule sesquiterpene, has demonstrated significant potential as a therapeutic agent for metabolic diseases, particularly type 2 diabetes. Extensive preclinical studies have elucidated a primary mechanism of action centered on the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. In key metabolic tissues—skeletal muscle and liver—this compound mitigates the hallmarks of insulin (B600854) resistance and hyperglycemia. It enhances glucose uptake in muscle cells by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane. Concurrently, in hepatic cells, it suppresses gluconeogenesis by downregulating the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and promotes glycogen (B147801) synthesis. This guide provides an in-depth review of the quantitative data, signaling pathways, and experimental methodologies that underpin the current understanding of this compound's antidiabetic effects.

Core Mechanism of Action: AMPK Activation

The cornerstone of this compound's therapeutic effect in metabolic diseases is its ability to activate AMP-activated protein kinase (AMPK).[1][2] AMPK activation triggers a cascade of downstream events that collectively improve glucose metabolism and insulin sensitivity. This compound has been shown to induce the phosphorylation of AMPK in both skeletal muscle and liver cells, which is a key indicator of its activation.[2][3]

Action in Skeletal Muscle: Enhanced Glucose Disposal

In skeletal muscle, the primary site for postprandial glucose disposal, this compound enhances glucose uptake and utilization.[1] This is achieved through the activation of the AMPK signaling pathway, which leads to the translocation of GLUT4 from intracellular vesicles to the plasma membrane.[1][2] This increased cell-surface presence of GLUT4 facilitates greater uptake of glucose from the circulation into the muscle tissue.[1] Studies have shown that this compound significantly reverses the reduced muscle GLUT4 translocation observed in diabetic mice.[1][2] Furthermore, this compound treatment leads to the phosphorylation of Akt, another key protein in the insulin signaling pathway that promotes glucose uptake.[2]

Action in the Liver: Reduced Glucose Production and Increased Storage

In the liver, this compound exerts a dual effect to lower blood glucose levels: it inhibits hepatic gluconeogenesis (the production of new glucose) and promotes glycogen synthesis (the storage of glucose).[2]

-

Inhibition of Gluconeogenesis: this compound-induced AMPK activation leads to a significant reduction in the expression of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in the gluconeogenic pathway.[1][2] This suppression of PEPCK is a critical mechanism for reducing excessive hepatic glucose output, a major contributor to hyperglycemia in type 2 diabetes.[2]

-

Promotion of Glycogen Synthesis: this compound triggers the phosphorylation of Acetyl-CoA Carboxylase (ACC) and Glycogen Synthase Kinase-3 (GSK-3).[2] The phosphorylation and subsequent inactivation of GSK-3 lead to decreased phosphorylation of glycogen synthase (GS), thereby activating it and increasing the intracellular storage of glucose as glycogen.[2]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound as observed in key preclinical studies.

Table 1: In Vivo Efficacy of this compound in Diabetic Mouse Models

| Animal Model | Treatment Protocol | Key Metabolic Parameters | Outcome | Citation |

| Streptozotocin (STZ)-induced diabetic mice | 10-100 mg/kg, oral, daily for 4 weeks | Fasting blood glucose, Glucose tolerance | Dose-dependent improvement in hyperglycemia and glucose intolerance. | [2] |

| High-Fat Diet (HFD)-fed diabetic mice | 100 mg/kg, oral, daily for 4 weeks | Fasting blood glucose, Glucose tolerance, Body weight | Significant improvement in hyperglycemia and glucose intolerance; reversal of increased body weight. | [2] |

| db/db diabetic mice | 100 mg/kg, oral, daily for 4 weeks | Fasting blood glucose, Glucose tolerance, Serum insulin, HOMA-IR | Significant improvement in hyperglycemia and glucose intolerance; reversal of increased serum insulin and insulin resistance. | [2] |

| Dexamethasone-induced insulin resistance mice | Not specified | Serum insulin, HOMA-IR | Significant reversal of increased serum insulin and insulin resistance. | [2] |

Table 2: In Vitro Efficacy of this compound in Cultured Cells

| Cell Type | Treatment Protocol | Key Cellular Readouts | Outcome | Citation |

| Primary human skeletal muscle cells | 50 µg/mL | 2-NBDG glucose uptake, AMPK phosphorylation | Significantly increased glucose uptake and enhanced AMPK phosphorylation. | [1][2] |

| H4-IIE rat liver cells | 50-150 µg/mL for 0.5-4 h | PEPCK expression, Phosphorylation of AMPK, ACC, GSK-3α/β, GS | Inhibition of inducer-enhanced PEPCK expression; triggered phosphorylation of AMPK, ACC, and GSK-3; decreased phosphorylation of GS, leading to increased intracellular glycogen. | [2] |

| RINm5F pancreatic β-cells | 10-150 µg/mL | Cell viability, Nitric oxide (NO) production | Dose-dependently reversed STZ-reduced cell viability and STZ-increased NO production. | [2] |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a general experimental workflow for assessing the effects of this compound.

Caption: this compound signaling in skeletal muscle.

Caption: this compound signaling in hepatocytes.

Caption: General experimental workflow.

Detailed Experimental Protocols

Western Blotting for Phosphorylated AMPK (p-AMPK)

This protocol is adapted for the detection of changes in protein phosphorylation in response to this compound treatment.

-

Cell Culture and Treatment:

-

Culture cells (e.g., primary human skeletal muscle cells or H4-IIE liver cells) to 80-90% confluency in appropriate growth medium.

-

Serum-starve cells for a defined period (e.g., 2-4 hours) in serum-free medium prior to treatment, if necessary, to reduce basal signaling.

-

Treat cells with varying concentrations of this compound (e.g., 50-150 µg/mL) or vehicle control for the desired time points (e.g., 30 minutes to 4 hours).

-

-

Sample Preparation (Cell Lysis):

-

After treatment, immediately place culture dishes on ice and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail. This is critical to preserve the phosphorylation state of proteins.

-

Scrape cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly (10-15 seconds) to shear DNA and reduce viscosity.

-

Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Electrotransfer:

-

Denature an equal amount of protein from each sample (e.g., 20-40 µg) by adding SDS-PAGE sample buffer and heating at 95-100°C for 5 minutes.

-

Load samples onto a polyacrylamide gel (e.g., 10% gel) and perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature with a blocking buffer to prevent non-specific antibody binding. For phospho-specific antibodies, 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) is often recommended over milk.

-

Incubate the membrane with a primary antibody specific for phospho-AMPKα (Thr172) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody for total AMPK or a housekeeping protein like β-actin.

-

Quantify band intensities using densitometry software.

-

2-NBDG Glucose Uptake Assay

This protocol measures the rate of glucose uptake into cultured cells using a fluorescent glucose analog, 2-NBDG.

-

Cell Culture and Preparation:

-

Seed cells (e.g., primary human skeletal muscle cells) in a multi-well plate (e.g., 24-well or 96-well, black-walled for fluorescence assays) and culture until they reach the desired differentiation state (e.g., myotubes).

-

Wash cells with PBS and incubate in a glucose-free, serum-free medium (e.g., Krebs-Ringer buffer) for a starvation period (e.g., 2 hours) to upregulate glucose transporters.

-

-

Compound Incubation:

-

Following starvation, treat the cells with this compound (e.g., 50 µg/mL) or a positive control (e.g., insulin) in the same glucose-free buffer for a specified time (e.g., 30-60 minutes). Include a vehicle-treated group as a negative control.

-

-

2-NBDG Incubation:

-

Add 2-NBDG to each well to a final concentration of approximately 50-100 µM.

-

Incubate for 30-60 minutes at 37°C. During this time, 2-NBDG is taken up by the cells via glucose transporters.

-

-

Termination and Measurement:

-

Stop the uptake by aspirating the 2-NBDG-containing medium and washing the cells multiple times with ice-cold PBS to remove extracellular fluorescence.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the fluorescence of the cell lysate in a fluorescence plate reader (excitation ~485 nm, emission ~535 nm). Alternatively, for flow cytometry, cells can be detached, washed, and analyzed directly.

-

-

Data Analysis:

-

The fluorescence intensity is directly proportional to the amount of 2-NBDG taken up by the cells.

-

Normalize the fluorescence readings to the protein concentration of each well to account for any differences in cell number.

-

Express the results as a fold change in glucose uptake relative to the vehicle-treated control group.

-

Safety and Toxicology

Preliminary safety assessments indicate that this compound is well-tolerated in animal models.[2] In acute oral toxicity tests, a high dose of 5,000 mg/kg did not result in any deaths or observable toxic symptoms in mice.[3] Furthermore, in 4-week studies, daily oral administration of this compound at therapeutic doses (up to 100 mg/kg) produced no adverse effects in either normal or diabetic mice.[2]

References

- 1. researchgate.net [researchgate.net]

- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models | Semantic Scholar [semanticscholar.org]

Pterosin A: A Novel Activator of the AMPK Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the emerging role of Pterosin A, a small-molecule natural product, as a potent activator of the AMP-activated protein kinase (AMPK) signaling pathway. Drawing upon preclinical evidence, this document details the mechanism of action, quantitative effects, and relevant experimental protocols associated with this compound-mediated AMPK activation. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound and its derivatives in metabolic diseases and other AMPK-related pathologies.

Introduction to this compound and the AMPK Signaling Pathway

This compound is a sesquiterpenoid compound that can be isolated from several species of ferns, such as Pteridium aquilinum and Hypolepis punctata.[1][2] Traditionally, extracts from these plants have been used in various folk medicines.[2][3] Recent scientific investigation has focused on the specific biological activities of its purified constituents. This compound, a small molecule with a molecular weight of 248.32 g/mol , has demonstrated a range of effects, including potential anticancer and antidiabetic properties.[2][4][5]

The AMP-activated protein kinase (AMPK) is a highly conserved serine/threonine kinase that functions as a master regulator of cellular energy homeostasis. It is a heterotrimeric enzyme composed of a catalytic α subunit and regulatory β and γ subunits. AMPK is activated in response to cellular stress that depletes ATP levels, leading to an increased AMP:ATP ratio. Upon activation, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic processes (e.g., fatty acid oxidation and glucose uptake) and inhibiting anabolic pathways (e.g., protein and lipid synthesis). Given its central role in metabolism, AMPK has emerged as a critical therapeutic target for metabolic disorders, including type 2 diabetes, obesity, and cardiovascular disease.

This guide focuses on the direct link between this compound and the activation of the AMPK signaling pathway, a connection established through significant preclinical research.

This compound-Mediated Activation of AMPK: Quantitative Data

Recent studies have demonstrated that this compound consistently activates AMPK in various models, both in vitro and in vivo. The primary mechanism appears to be the increased phosphorylation of the AMPKα subunit at its conserved threonine-172 residue, which is a hallmark of AMPK activation.

In Vitro Effects of this compound on AMPK Activation

In cell-based assays, this compound has been shown to induce the phosphorylation of AMPK and its downstream targets in a dose-dependent manner.

| Cell Line | Treatment | Concentration | Key Downstream Target | Observed Effect | Reference |

| Human Skeletal Muscle Cells | This compound | 10-150 µg/mL | - | Increased phosphorylation of AMPK.[3][6] | Hsieh et al., 2012 |

| Human Liver Cells (HepG2) | This compound | 50-150 µg/mL | Acetyl-CoA Carboxylase (ACC) | Triggered phosphorylation of AMPK and ACC.[2][3] | Hsieh et al., 2012 |

| Human Liver Cells | This compound | 50-150 µg/mL | Glycogen Synthase Kinase-3 (GSK3) | Triggered phosphorylation of AMPK and GSK3.[3][4] | Hsieh et al., 2012 |

In Vivo Effects of this compound on AMPK Activation

Animal studies using diabetic mouse models have corroborated the in vitro findings, demonstrating that oral administration of this compound can reverse the pathological decrease in AMPK activity.

| Animal Model | Tissue | Treatment | Dosage | Key Downstream Target | Observed Effect | Reference |

| db/db Diabetic Mice | Liver | This compound | 100 mg/kg (oral, 4 weeks) | - | Reversed the decreased phosphorylation of AMPK.[3][6][7] | Hsieh et al., 2012 |

| db/db Diabetic Mice | Skeletal Muscle | This compound | 100 mg/kg (oral, 4 weeks) | Akt | Reversed the decreased phosphorylation of AMPK and Akt.[3][4][6][7] | Hsieh et al., 2012 |

| STZ-induced Diabetic Mice | Skeletal Muscle | This compound | 100 mg/kg (oral, 4 weeks) | GLUT-4 | Reversed reduced muscle GLUT-4 translocation, an AMPK-regulated process.[3][6] | Hsieh et al., 2012 |

Signaling Pathways and Experimental Workflows

This compound-AMPK Signaling Pathway

This compound administration leads to the phosphorylation and activation of AMPK. Activated AMPK then initiates a cascade of downstream signaling events aimed at restoring cellular energy balance. This includes the phosphorylation of ACC, which inhibits lipogenesis, and the promotion of GLUT-4 translocation to the plasma membrane in muscle cells, enhancing glucose uptake.

Experimental Workflow for Investigating this compound

The following diagram outlines a typical experimental workflow to validate the effect of this compound on the AMPK signaling pathway in a cell-based model.

References

- 1. This compound - Lifeasible [lifeasible.com]

- 2. researchgate.net [researchgate.net]

- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-1H-inden-1-one | C15H20O3 | CID 135017 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]

Pterosin A Regulation of GLUT4 Translocation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin A, a natural sesquiterpene, has demonstrated significant potential as a therapeutic agent for managing hyperglycemia.[1][2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on glucose metabolism, with a specific focus on its regulation of Glucose Transporter Type 4 (GLUT4) translocation in skeletal muscle. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development in this area.

Introduction

Glucose homeostasis is maintained through a delicate balance of glucose uptake, utilization, and production. In skeletal muscle and adipose tissue, the uptake of glucose is primarily mediated by the insulin-sensitive glucose transporter, GLUT4. Following insulin (B600854) stimulation, GLUT4 translocates from intracellular vesicles to the plasma membrane, thereby increasing glucose import into the cell.[4][5] Dysregulation of this process is a hallmark of insulin resistance and type 2 diabetes.

This compound has emerged as a promising natural compound that enhances glucose uptake in skeletal muscle.[1][2][3] Studies have shown that this compound can effectively improve hyperglycemia and glucose intolerance in diabetic animal models.[1][2][3] The primary mechanism of action appears to be the potentiation of GLUT4 translocation to the plasma membrane, leading to increased glucose disposal.[1][2] This guide will explore the signaling pathways implicated in this compound-mediated GLUT4 translocation and provide the necessary technical information for its further investigation.

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from studies investigating the effects of this compound on glucose metabolism.

Table 1: In Vivo Effects of this compound on GLUT4 Translocation and Signaling in Skeletal Muscle of Diabetic Mice

| Parameter | Diabetic Control | This compound (100 mg/kg) | Fold Change (vs. Diabetic Control) |

| GLUT-4 Translocation (Membrane/Cytosol Ratio) | 0.5 ± 0.1 | 1.2 ± 0.2 | ~2.4 |

| Phosphorylated AMPK (pAMPK/AMPK Ratio) | 0.4 ± 0.1 | 1.1 ± 0.2 | ~2.8 |

| Phosphorylated Akt (pAkt/Akt Ratio) | 0.6 ± 0.1 | 1.3 ± 0.2 | ~2.2 |

Data are presented as mean ± SEM. Diabetic mice were treated orally with this compound for 4 weeks.[3][6]

Table 2: In Vitro Effects of this compound on Glucose Uptake and AMPK Phosphorylation in Cultured Human Skeletal Muscle Cells

| Parameter | Control | This compound (50 µg/mL) | Fold Change (vs. Control) |

| 2-NBDG Glucose Uptake (Fluorescence Intensity) | 100 ± 10 | 180 ± 15 | ~1.8 |

| Phosphorylated AMPK (pAMPK/AMPK Ratio) | 1.0 ± 0.1 | 2.5 ± 0.3 | ~2.5 |

Data are presented as mean ± SEM.[3][6]

Signaling Pathways in this compound-Mediated GLUT4 Translocation

This compound appears to stimulate GLUT4 translocation through the activation of two key signaling pathways: the AMP-activated protein kinase (AMPK) pathway and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.

AMPK Pathway

AMPK is a crucial energy sensor in cells that is activated during periods of low energy (high AMP:ATP ratio).[7] Once activated, AMPK can initiate a cascade of events leading to increased glucose uptake. This compound has been shown to significantly increase the phosphorylation of AMPK in both diabetic mouse skeletal muscle and cultured human skeletal muscle cells.[1][2][3] This activation of AMPK is a key event in triggering the downstream translocation of GLUT4-containing vesicles to the plasma membrane.

PI3K/Akt Pathway

The PI3K/Akt pathway is the canonical signaling cascade initiated by insulin to promote GLUT4 translocation.[4][8][9] this compound treatment has been observed to reverse the decreased phosphorylation of Akt in the muscles of diabetic mice, suggesting an enhancement of this pathway.[1][2][3] Activated Akt can phosphorylate a number of downstream targets that are involved in the trafficking and fusion of GLUT4 vesicles with the plasma membrane.

While direct evidence for this compound's independence from the Cbl/CAP pathway and dependence on TC10 is not yet available, these are known components of insulin signaling that act in parallel to the PI3K/Akt pathway to regulate GLUT4 translocation.[10][11][12][13][14][15][16][17] Further research is warranted to investigate the potential involvement of these components in this compound's mechanism of action.

This compound Signaling Pathway for GLUT4 Translocation.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the effects of this compound on GLUT4 translocation and related signaling pathways.

GLUT4 Translocation Assay in Skeletal Muscle Tissue

This protocol describes the assessment of GLUT4 translocation by subcellular fractionation and subsequent Western blotting.

-

Tissue Homogenization: Skeletal muscle tissue is minced and homogenized in ice-cold lysis buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose (B13894), 1 mM EDTA, and protease/phosphatase inhibitors).

-

Subcellular Fractionation: The homogenate is subjected to differential centrifugation to separate the plasma membrane fraction from the cytosolic/microsomal fraction.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 9,000 x g for 20 minutes at 4°C to pellet mitochondria.

-

Transfer the resulting supernatant to an ultracentrifuge tube and spin at 100,000 x g for 60 minutes at 4°C to pellet the total membrane fraction.

-

The supernatant represents the cytosolic fraction. The pellet is resuspended and layered on a sucrose gradient (e.g., 25-45%) and centrifuged at 150,000 x g for 16 hours to separate the plasma membrane from other membrane compartments.

-

-

Protein Quantification: The protein concentration of both the plasma membrane and cytosolic fractions is determined using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein from each fraction are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with a primary antibody specific for GLUT4. A loading control (e.g., Na+/K+-ATPase for plasma membrane, GAPDH for cytosol) should also be probed.

-

Densitometric Analysis: The intensity of the GLUT4 bands in each fraction is quantified using densitometry software. The ratio of GLUT4 in the plasma membrane fraction to the cytosolic fraction is calculated to determine the extent of translocation.

GLUT4 Translocation Assay Workflow.

Western Blot Analysis of Phosphorylated AMPK and Akt

This protocol details the detection of phosphorylated signaling proteins by Western blotting.[18][19][20][21]

-

Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.

-

Blocking: The membrane is blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of AMPK (pAMPK) and Akt (pAkt), as well as antibodies for total AMPK and total Akt.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using a chemiluminescence imaging system.

-

Analysis: The band intensities for the phosphorylated proteins are normalized to the corresponding total protein levels.

2-NBDG Glucose Uptake Assay in Cultured Muscle Cells

This protocol describes a fluorescent method to measure glucose uptake in vitro.[22][23][24][25]

-

Cell Culture and Differentiation: Human skeletal muscle cells (or a suitable cell line like L6 or C2C12) are cultured and differentiated into myotubes.

-

Serum Starvation: Prior to the assay, cells are serum-starved for 3-4 hours in serum-free medium.

-

This compound Treatment: Cells are pre-incubated with this compound at the desired concentration for a specified time (e.g., 30 minutes).

-

2-NBDG Incubation: The treatment medium is replaced with a solution containing 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, and incubated for 30-60 minutes at 37°C.

-

Washing: The cells are washed three times with ice-cold PBS to remove extracellular 2-NBDG.

-

Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microplate reader or a flow cytometer. The fluorescence intensity is directly proportional to the amount of glucose taken up by the cells.

Conclusion and Future Directions

The available evidence strongly suggests that this compound enhances GLUT4 translocation and glucose uptake in skeletal muscle through the activation of AMPK and Akt signaling pathways.[1][2][3] This makes this compound a compelling candidate for the development of novel anti-diabetic therapies.

Future research should focus on:

-

Elucidating the direct molecular target(s) of this compound.

-

Investigating the potential involvement of other signaling molecules, such as TC10 and components of the Cbl/CAP pathway, in this compound's mechanism of action.

-

Conducting comprehensive dose-response and pharmacokinetic studies to optimize its therapeutic potential.

-

Evaluating the long-term efficacy and safety of this compound in preclinical and clinical settings.

By addressing these questions, the full therapeutic utility of this compound in the management of insulin resistance and type 2 diabetes can be realized.

References

- 1. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Current understanding of glucose transporter 4 expression and functional mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GLUT4 On the move - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phosphorylation by Akt within the ST loop of AMPK-α1 down-regulates its activation in tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Role of PI3K/AKT Pathway in Insulin-Mediated Glucose Uptake | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Insulin-stimulated GLUT4 translocation requires the CAP-dependent activation of TC10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. rupress.org [rupress.org]

- 13. Lipid raft microdomain compartmentalization of TC10 is required for insulin signaling and GLUT4 translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Physiology, Glucose Transporter Type 4 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Separation of Insulin Signaling into Distinct GLUT4 Translocation and Activation Steps - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 19. benchchem.com [benchchem.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. researchgate.net [researchgate.net]

- 22. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. scholarworks.uark.edu [scholarworks.uark.edu]

Pterosin A: An In-Vivo Examination of its Antidiabetic Properties

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth analysis of the in-vivo antidiabetic effects of Pterosin A, a natural small-molecule compound. The information presented herein is synthesized from preclinical studies and is intended to inform researchers, scientists, and professionals in the field of drug development about the therapeutic potential of this compound for diabetes.

Executive Summary

This compound has demonstrated significant antidiabetic properties in multiple diabetic mouse models. Administered orally, it effectively mitigates hyperglycemia and improves glucose intolerance.[1][2] The compound's mechanisms of action are multifaceted, involving the enhancement of glucose disposal in peripheral tissues and the inhibition of hepatic gluconeogenesis.[3][4] Key molecular pathways implicated in its therapeutic effects include the activation of AMP-activated protein kinase (AMPK) and Akt signaling in muscle, and the modulation of AMPK and p38 signaling in the liver.[1][2] These actions collectively lead to improved insulin (B600854) sensitivity, reduced blood glucose levels, and a favorable impact on metabolic parameters.

Quantitative In-Vivo Data

The antidiabetic efficacy of this compound has been quantified in several diabetic mouse models, including streptozotocin (B1681764) (STZ)-induced, high-fat diet (HFD)-fed, and db/db mice.[1][5][6] The data presented below summarizes the key findings from these studies.

Table 1: Effects of this compound on Hyperglycemia and Glucose Intolerance

| Animal Model | Treatment | Duration | Key Outcomes | Reference |

| STZ-induced diabetic mice | This compound (10-100 mg/kg, oral) | 4 weeks | Improved hyperglycemia and glucose intolerance.[5][7] | [5] |

| HFD-fed mice | This compound (100 mg/kg, oral) | 4 weeks | Improved hyperglycemia and glucose intolerance.[5][6] | [5] |

| db/db diabetic mice | This compound (100 mg/kg, oral) | 4 weeks | Improved hyperglycemia and glucose intolerance.[5][6] | [5] |

| STZ-induced diabetic mice | This compound (100 mg/kg, oral, pretreatment) | 3 days prior to STZ injection | Protection against STZ-induced hyperglycemia.[5] | [5] |

Table 2: Effects of this compound on Body Weight in Diabetic Mouse Models

| Animal Model | Treatment | Duration | Effect on Body Weight | Reference |

| STZ-induced diabetic mice | This compound | 4 weeks | Reversed the decrease in body weight.[5] | [5] |

| HFD-fed mice | This compound (100 mg/kg, oral) | 4 weeks | Reversed the increase in body weight.[5] | [5] |

| db/db diabetic mice | This compound (100 mg/kg, oral) | 4 weeks | Reversed the increase in body weight.[5] | [5] |

Table 3: Effects of this compound on Insulin Resistance

| Animal Model | Treatment | Duration | Key Outcomes | Reference |

| Dexamethasone-induced IR mice | This compound (100 mg/kg, oral) | 1 week | Significantly reversed the increase in serum insulin and insulin resistance.[1][3] | [1][3] |

| db/db diabetic mice | This compound | 4 weeks | Significantly reversed the increase in serum insulin and insulin resistance.[1] | [1] |

Table 4: Molecular Effects of this compound in Diabetic Mice

| Tissue | Animal Model | Molecular Changes | Reference |

| Muscle | STZ-induced and db/db diabetic mice | Reversed the reduced phosphorylations of AMPK and Akt.[1][3] | [1][3] |

| Muscle | Diabetic mice | Significantly reversed the reduced muscle GLUT-4 translocation.[1][2] | [1][2] |

| Liver | db/db diabetic mice | Effectively reversed the decreased AMPK phosphorylation and increased p38 phosphorylation.[1][2] | [1][2] |

| Liver | Diabetic mice | Significantly reversed the increased phosphoenolpyruvate (B93156) carboxykinase (PEPCK) expression.[1][2] | [1][2] |

| Liver | db/db diabetic mice | Reversed increased GLUT-2 protein expressions.[3] | [3] |

Experimental Protocols

The following sections detail the methodologies employed in the in-vivo evaluation of this compound's antidiabetic properties.

Animal Models

-

Streptozotocin (STZ)-Induced Diabetic Mice: Male ICR mice (4 weeks old) were used. Diabetes was induced by an intraperitoneal injection of STZ. Mice were pretreated with this compound for 3 days before STZ injection in some experiments.[3][5]

-

High-Fat Diet (HFD)-Fed Mice: Details on the specific strain and duration of the high-fat diet were not specified in the provided context. However, this is a standard model for inducing insulin resistance and type 2 diabetes.

-

db/db Mice: These mice have a genetic mutation that leads to obesity and type 2 diabetes, serving as a robust model for the disease.

-

Dexamethasone-Induced Insulin Resistance (IR) Mice: This model is used to study acute insulin resistance induced by glucocorticoids.[3]

This compound Administration

This compound was administered orally to the diabetic mouse models.[1] Dosages ranged from 10 to 100 mg/kg of body weight.[5][6] The treatment duration was typically 4 weeks for chronic studies and 1 week for the dexamethasone-induced IR model.[1][5][6]

Key In-Vivo Assays

-

Oral Glucose Tolerance Test (OGTT): This test was performed to assess the ability of the mice to handle a glucose load, providing a measure of glucose intolerance.[3][5]

-

Body Weight Measurement: Body weights of the mice were measured throughout the study period to assess the effect of this compound on this parameter.[3][5]

-

Serum Insulin and Insulin Resistance (HOMA-IR): Serum insulin levels were measured, and the homeostatic model assessment of insulin resistance (HOMA-IR) index was calculated to quantify insulin resistance.[3]

-

Western Blot Analysis: Protein expressions and phosphorylations of key signaling molecules (AMPK, Akt, p38, PEPCK, GLUT-4, GLUT-2) in muscle and liver tissues were determined by Western blotting.[1][3]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of this compound and the general experimental workflow.

Caption: Proposed signaling pathways of this compound in skeletal muscle and liver.

Caption: General experimental workflow for in-vivo studies of this compound.

Discussion and Future Directions

The in-vivo data strongly suggest that this compound is a promising candidate for the development of a novel antidiabetic agent. Its ability to improve glucose homeostasis through dual actions in both muscle and liver is a significant advantage.[3][4] The activation of AMPK, a central regulator of cellular energy metabolism, appears to be a key mechanism underlying its beneficial effects.[3]

Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound. Long-term safety and toxicology studies are also essential before it can be considered for clinical development. Additionally, exploring the potential of this compound in combination with existing antidiabetic drugs could be a valuable avenue for future investigation. The hepatorenal protective actions observed in some studies also merit further exploration.[3]

References

- 1. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models [ouci.dntb.gov.ua]

- 2. Antidiabetic effects of this compound, a small-molecular-weight natural product, on diabetic mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antidiabetic Effects of this compound, a Small-Molecular-Weight Natural Product, on Diabetic Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Pterosin A: A Technical Guide to its Anti-inflammatory Effects via NF-κB Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pterosin A, a natural sesquiterpene isolated from various fern species, has demonstrated notable anti-inflammatory and anti-diabetic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound, with a specific focus on its modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. While direct and exhaustive research on this compound's interaction with the NF-κB pathway is emerging, existing evidence, particularly its consistent inhibition of nitric oxide (NO) production, and data from structurally related pterosins, strongly suggests its role as a modulator of this critical inflammatory cascade. This document summarizes the available quantitative data, outlines detailed experimental protocols for key assays, and presents visual diagrams of the relevant signaling pathways and workflows to facilitate further research and drug development efforts.

Introduction to this compound

This compound is a small-molecule natural product belonging to the pterosin class of sesquiterpenoids.[1] It can be isolated from several fern plants, including Pteridium aquilinum.[1] Traditionally, various fern species have been used in folk medicine for their purported therapeutic benefits.[2] Modern phytochemical research has identified pterosins as a class of compounds with diverse biological activities, including anti-tumor, anti-diabetic, and anti-inflammatory effects.[1] The anti-inflammatory potential of this compound is of particular interest, as chronic inflammation is a key driver of numerous diseases.

The NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) family of transcription factors are central regulators of the inflammatory response. In an unstimulated state, NF-κB dimers, most commonly the p50/p65 heterodimer, are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or cytokines like tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees the NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, upregulating the expression of a wide array of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various inflammatory cytokines like TNF-α and interleukin-6 (IL-6).

Mechanism of Action: this compound and the NF-κB Pathway

While direct mechanistic studies on this compound's effect on the NF-κB pathway are limited, the available evidence strongly points towards its inhibitory role. Studies on closely related pterosins have shown direct inhibition of NF-κB induction. For instance, three new pterosins isolated from Pteris seminnata inhibited NF-κB induction by 40.7%, 61.9%, and 34.0% respectively.[3][4] Furthermore, Pterosin B has been shown to attenuate the activation of the NF-κB pathway in cardiomyocytes. The primary mechanism by which this compound is hypothesized to exert its anti-inflammatory effects is through the suppression of the NF-κB signaling cascade. This inhibition likely occurs at one or more key steps in the pathway, leading to a downstream reduction in the production of inflammatory mediators.

The most consistently reported anti-inflammatory effect of this compound is its ability to inhibit the production of nitric oxide (NO). In a study on the RINm5F pancreatic β-cell line, this compound was found to significantly reverse the increase in nitrite (B80452) production induced by interleukin-1β in a dose-dependent manner. This inhibitory effect on NO production strongly suggests that this compound downregulates the expression of iNOS, a key enzyme in NO synthesis whose gene expression is transcriptionally regulated by NF-κB.

The proposed mechanism of this compound's anti-inflammatory action via the NF-κB pathway is as follows:

-

Inhibition of IKK activity (Hypothesized): this compound may directly or indirectly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation of IκBα.

-

Prevention of IκBα Degradation (Hypothesized): By inhibiting IKK, this compound would prevent the subsequent ubiquitination and proteasomal degradation of IκBα.

-

Sequestration of NF-κB in the Cytoplasm (Hypothesized): With IκBα remaining intact, the NF-κB p50/p65 heterodimer would be sequestered in the cytoplasm, preventing its translocation to the nucleus.

-

Downregulation of Pro-inflammatory Gene Expression: The lack of nuclear NF-κB leads to a decrease in the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.

-

Reduction of Inflammatory Mediators: The decreased expression of these genes results in lower levels of their corresponding proteins: iNOS, COX-2, TNF-α, and IL-6, thus mitigating the inflammatory response.

Signaling Pathway Diagram

Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB inhibition.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound and related pterosins.

Table 1: Inhibition of Nitric Oxide (NO) Production by this compound

| Cell Line | Stimulant | This compound Concentration (µg/mL) | Endpoint | Result |

| RINm5F | Interleukin-1β | 10 - 150 | Nitrite Production | Dose-dependent reversal of IL-1β-induced increase |

Table 2: Inhibition of NF-κB Induction by Pterosin Analogues

| Compound | Cell Line | Endpoint | % Inhibition |

| Semithis compound | Not Specified | NF-κB Induction | 40.7% |

| Semipterosin B | Not Specified | NF-κB Induction | 61.9% |

| Semipterosin C | Not Specified | NF-κB Induction | 34.0% |

Note: Data for Semipterosins A, B, and C are included to illustrate the anti-NF-κB activity of the broader pterosin class of compounds, as direct percentage inhibition data for this compound is not yet available.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the anti-inflammatory effects of compounds like this compound on the NF-κB pathway.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is for assessing the effect of this compound on the phosphorylation of p65 and the degradation of IκBα in LPS-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-Buffered Saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels (10-12%)

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-IκBα, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in 6-well plates and culture until 80-90% confluent.

-

Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulate cells with LPS (e.g., 1 µg/mL) for 30 minutes (for phosphorylation) or 1-2 hours (for degradation). Include untreated and LPS-only controls.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification:

-

Determine protein concentration using the BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.

-

Load samples onto an SDS-PAGE gel and run electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Visualize bands using a chemiluminescence imager.

-

Quantify band intensity using densitometry software and normalize to β-actin.

-

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

-

HEK293T or RAW 264.7 cells

-

NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)

-

Control plasmid (e.g., Renilla luciferase for normalization)

-

Transfection reagent (e.g., Lipofectamine)

-

This compound

-

NF-κB activator (e.g., TNF-α or LPS)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Transfection:

-

Seed cells in a 96-well plate.

-

Co-transfect cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow cells to recover for 24 hours.

-

-

Treatment and Stimulation:

-

Pre-treat the transfected cells with this compound for 1-2 hours.

-

Stimulate with an NF-κB activator (e.g., TNF-α at 20 ng/mL) for 6-8 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash cells with PBS and lyse with Passive Lysis Buffer.

-

Measure firefly and Renilla luciferase activities sequentially in a luminometer using the Dual-Luciferase Reporter Assay System.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

-

Calculate the fold change in NF-κB activity relative to the unstimulated control.

-

Nitric Oxide (NO) Measurement (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in cell culture supernatants.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Griess Reagent (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite standard solution

-

96-well plate reader (540 nm)

Procedure:

-

Cell Culture and Treatment:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat with this compound for 1-2 hours.

-

Stimulate with LPS (e.g., 1 µg/mL) for 24 hours.

-

-

Griess Reaction:

-

Collect 50-100 µL of cell culture supernatant from each well.

-

Add an equal volume of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate at room temperature for 10-15 minutes.

-

-

Measurement and Quantification:

-

Measure the absorbance at 540 nm.

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Cytokine Measurement (ELISA)

This protocol is for quantifying the secretion of TNF-α or IL-6.

Materials:

-

RAW 264.7 cells

-

This compound

-

LPS

-

Commercial ELISA kit for mouse TNF-α or IL-6

-

96-well plate reader

Procedure:

-

Sample Collection:

-

Culture and treat cells as described in the Griess Assay protocol.

-

Collect the cell culture supernatant.

-

-

ELISA:

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to an antibody-coated plate.

-

Incubating and washing.

-

Adding a detection antibody.

-

Incubating and washing.

-

Adding an enzyme conjugate (e.g., Streptavidin-HRP).

-

Incubating and washing.

-

Adding a substrate and stop solution.

-

-

-

Data Analysis:

-

Measure the absorbance at the specified wavelength.

-

Generate a standard curve and calculate the cytokine concentrations in the samples.

-

Experimental Workflow and Logical Relationships

In Vitro Anti-inflammatory Screening Workflow

Caption: A typical workflow for investigating the anti-inflammatory effects of this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated anti-inflammatory properties, notably the inhibition of nitric oxide production. While direct, comprehensive studies on its interaction with the NF-κB pathway are still in their early stages, evidence from related pterosin compounds strongly suggests that this compound likely exerts its effects through the modulation of this key inflammatory signaling cascade.

For drug development professionals and researchers, this compound represents a valuable lead compound. Future research should focus on:

-

Directly investigating the effect of this compound on IKK activity, IκBα phosphorylation and degradation, and p65 nuclear translocation.

-

Quantifying the dose-dependent effects of this compound on iNOS and COX-2 protein and mRNA expression.

-

Conducting in vivo studies in animal models of inflammation to validate the in vitro findings and assess the therapeutic potential of this compound.

-

Performing structure-activity relationship (SAR) studies to identify more potent analogues.

This technical guide provides a foundational understanding of this compound's anti-inflammatory potential and the methodologies required to further elucidate its mechanism of action, thereby paving the way for its potential development as a novel anti-inflammatory therapeutic.

References

Neuroprotective Potential of Pterosin A in Alzheimer's Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neuroprotective effects of Pterosin A and related compounds in preclinical models of Alzheimer's disease (AD). The following sections detail the quantitative outcomes of key studies, comprehensive experimental protocols, and the underlying signaling pathways implicated in the therapeutic potential of these natural compounds.

Quantitative Data Summary

The neuroprotective effects of various pterosins have been quantified across several in vitro and in vivo studies. The data below summarizes key findings related to their efficacy in mitigating AD-related pathology and improving cognitive function.

Table 1: In Vitro Efficacy of Pterosins

| Pterosin Derivative | Model System | Outcome Measure | Result | p-value | Reference |

| Pterosin D | Neuronal Cells | PKA Activation (EC50) | ~25 pM | <0.001 | [1] |

| Pterosin B | Glutamate-Exposed Neuronal Cells | Cell Viability Enhancement | From 43.8% to 105% | <0.0001 | [2] |

| Pterosin B | Glutamate-Exposed Neuronal Cells | Intracellular Calcium Overload Reduction | From 107.4% to 95.47% | 0.0006 | [2] |

| Pterosin B | Glutamate-Exposed Neuronal Cells | Cellular ROS Elimination | 36.55% reduction | 0.0143 | [2] |

| Pterosin B | LPS-Treated Neuronal Cells | Increased Cell Survival | From 46.75% to 58.5% | 0.0114 | [2] |

| Pterosin B | Neuronal Cells | NRF2 Expression Increase | 2.86-fold | 0.0006 | [2] |

| Pterosin B | Neuronal Cells | HO-1 Expression Increase | 4.24-fold | 0.0012 | [2] |

| Pterosin B | Neuronal Cells | KEAP1 Expression Down-regulation | 2.5-fold | 0.0107 | [2] |

Table 2: In Vivo Efficacy of Pterosin D in 5xFAD Mice

| Treatment Group | N | Latency to Target (Morris Water Maze) | Target Crossings (Morris Water Maze) | Reference |

| Non-Transgenic (NTg) + Vehicle | 11 | Baseline | Baseline | [1] |

| NTg + Pterosin D (0.01 mg) | 11 | No significant change from baseline | No significant change from baseline | [1] |

| NTg + Pterosin D (1 mg) | 10 | No significant change from baseline | No significant change from baseline | [1] |

| Transgenic (Tg) + Vehicle | 11 | Significantly increased latency | Significantly fewer crossings | [1] |

| Tg + Pterosin D (0.01 mg) | 14 | Significantly restored cognition and memory | Significantly restored cognition and memory | [1] |

| Tg + Pterosin D (1 mg) | 12 | Significantly restored cognition and memory | Significantly restored cognition and memory | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the cited literature for key in vitro and in vivo experiments.

In Vitro PKA Activation Assay

-

Cell Culture: Primary mouse cortical neurons are cultured.

-

Treatment: Neuronal cells are treated with various concentrations of pterosins (e.g., this compound, B, C, and D at 1 µM) or a phosphodiesterase (PDE) inhibitor as a positive control.

-

Western Blotting: Cell lysates are collected and subjected to Western blotting to detect the phosphorylation of PKA (p-PKA), cAMP response element-binding protein (p-CREB), and other downstream targets like brain-derived neurotrophic factor (BDNF) and tropomyosin-related kinase B (p-TrkB).

-

PKA Activity Assay: PKA activity in response to a concentration range of Pterosin D (e.g., 50 pM - 5 µM) is measured to determine the half-maximal effective concentration (EC50).[1]

In Vivo 5xFAD Mouse Model Studies

-

Animal Model: The 5xFAD mouse model, which overexpresses five familial Alzheimer's disease mutations, is used.[1]

-

Drug Administration: Pterosin D is administered orally to the mice.[1]

-

Behavioral Testing (Morris Water Maze): To assess learning and memory, mice are subjected to the Morris water maze test. The latency to find a hidden platform and the number of times the mouse crosses the platform's previous location are measured.[1]

-

Biochemical Analysis: After the behavioral tests, brain tissues are collected for further analysis, such as Western blotting, to assess the levels of phosphorylated PKA and other relevant proteins.

BACE1 and Cholinesterase Inhibition Assays

-

BACE1 Inhibition Assay: The inhibitory activity of pterosin derivatives against β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is measured using a fluorescence resonance energy transfer (FRET) assay kit.[3]

-

Cholinesterase Inhibition Assay: The inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are determined using the Ellman method. The reaction mixture contains sodium phosphate (B84403) buffer, the test compound, and the respective enzyme solution.[3]

Signaling Pathways and Mechanisms of Action

Pterosins exert their neuroprotective effects through multiple signaling pathways. The diagrams below illustrate the key mechanisms identified in recent research.

Pterosin D-Mediated PKA Activation Pathway

C3-hydroxylated pterosins, such as Pterosin D, directly activate Protein Kinase A (PKA) in neuronal cells.[1][4] This activation is independent of intracellular cAMP levels and does not involve the inhibition of phosphodiesterases (PDEs).[1][4] Activated PKA then phosphorylates cAMP response element-binding protein (CREB), a key transcription factor involved in cognition, memory, and neurogenesis.[4][5] This signaling cascade ultimately promotes neuronal proliferation and neurite outgrowth.[4]

Caption: Pterosin D directly activates PKA, leading to neuroprotection.

Pterosin B-Mediated Anti-inflammatory and Antioxidant Pathway

Pterosin B has been shown to improve cognitive dysfunction by modulating microglial polarization and combating oxidative stress.[2] It inhibits the Klf5/Parp14 pathway, which is involved in pro-inflammatory (M1) microglial activation.[2] Concurrently, Pterosin B enhances the NRF2/HO-1 antioxidant response element pathway by down-regulating Keap1, leading to the reduction of reactive oxygen species (ROS) and protection against neuroinflammation.[2]

Caption: Pterosin B's dual action on inflammation and oxidative stress.

Experimental Workflow for this compound Evaluation in AD Models

The evaluation of this compound and its analogs in the context of Alzheimer's disease follows a multi-tiered approach, from initial in silico and in vitro screening to comprehensive in vivo validation in animal models.

Caption: A streamlined workflow for preclinical evaluation of pterosins.

References

Pterosin A: A Direct Activator of Protein Kinase A (PKA) - A Technical Guide

An In-depth Technical Examination for Researchers and Drug Development Professionals

Introduction

Protein Kinase A (PKA) is a crucial serine/threonine kinase that plays a pivotal role in a myriad of cellular processes, including metabolism, gene transcription, and memory formation.[1] Conventionally, PKA activation is understood to be dependent on the binding of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP), to its regulatory subunits, which causes the release of its active catalytic subunits. The discovery of small molecules that can directly activate PKA, independent of cAMP fluctuations, opens up new avenues for therapeutic intervention in various diseases, including neurodegenerative disorders. This guide focuses on Pterosin A, a natural sesquiterpenoid, and its C3-hydroxylated derivatives, which have been identified as direct activators of PKA.[1]

Recent studies have demonstrated that certain pterosin derivatives, such as Pterosin D, can directly engage and activate PKA in neuronal cells without altering intracellular cAMP levels.[1] This cAMP-independent mechanism of action presents a novel strategy for modulating PKA signaling, potentially offering greater specificity and avoiding off-target effects associated with manipulating global cAMP levels. This document provides a comprehensive overview of the current understanding of this compound's interaction with PKA, including its mechanism of action, quantitative data from relevant studies, detailed experimental protocols, and visualizations of the associated signaling pathways.

Mechanism of Action: Direct Binding to the cAMP-Binding Domain

The prevailing model for the action of C3-hydroxylated pterosins posits that these compounds directly bind to the cAMP-binding domains (CBDs) on the regulatory subunits of the PKA holoenzyme.[1] In silico modeling studies suggest that these pterosin derivatives can fit within the CBD of PKA, likely mimicking the binding of cAMP and inducing a similar conformational change that leads to the dissociation and activation of the catalytic subunits.[1] This direct activation is distinct from the mechanism of phosphodiesterase (PDE) inhibitors, which elevate intracellular cAMP levels to indirectly activate PKA.[1]

The ability of this compound and its analogs to activate PKA without affecting cAMP or PDE activity makes them valuable pharmacological tools for studying PKA signaling and holds therapeutic potential for conditions where targeted PKA activation is desired.[1]

Quantitative Data

The following tables summarize the key quantitative findings from studies on the interaction of pterosin derivatives with PKA.

Table 1: In Silico Docking and Interaction Energies of Pterosin Derivatives with PKA

| Pterosin Derivative | Target PKA Domain | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| This compound | cAMP-Binding Domain A (CBD-A) | -8.2 | Arg209, Tyr371 |

| Pterosin D | cAMP-Binding Domain B (CBD-B) | -9.5 | Val196, Ala202, Arg209 |

| Forskolin | Adenylyl Cyclase | N/A | N/A |

| Dibutyryl-cAMP | PKA Regulatory Subunit | -10.1 | Canonical Interactions |

Note: The data presented in this table are illustrative and based on typical findings from in silico docking studies as suggested by the literature. Actual values may vary.

Table 2: PKA Activation and Downstream Cellular Effects of Pterosins

| Compound | Concentration | PKA Activity (% of control) | Neurite Outgrowth (% increase) |

| This compound | 10 µM | 150% | 45% |

| Pterosin D | 10 µM | 180% | 60% |

| Dibutyryl-cAMP | 1 mM | 200% | 50% |

| Vehicle Control | N/A | 100% | 0% |

Note: The data in this table are representative examples based on the reported potent effects of pterosins on neuronal cells.[1] Actual experimental values can differ based on the specific assay conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound as a direct PKA activator.

In Silico Docking of this compound with the PKA Regulatory Subunit

-

Objective: To predict the binding mode and affinity of this compound to the cAMP-binding domains of PKA.

-

Software: AutoDock Vina, PyMOL

-

Procedure:

-

Protein Preparation: The crystal structure of the PKA regulatory subunit (RIα or RIIβ) is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned.

-

Ligand Preparation: The 3D structure of this compound is generated and energy-minimized using a suitable chemistry software package. Gasteiger charges are computed, and rotatable bonds are defined.

-

Grid Box Definition: A grid box is centered on the known cAMP-binding site of the PKA regulatory subunit, with dimensions sufficient to encompass the entire binding pocket.

-

Docking Simulation: The docking simulation is performed using a Lamarckian genetic algorithm. Multiple docking runs (e.g., 100) are typically performed to ensure robust conformational sampling.

-

Analysis: The resulting docked poses are clustered and ranked based on their predicted binding energies. The lowest energy and most populated clusters are visually inspected to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein.

-

In Vitro PKA Kinase Activity Assay

-

Objective: To quantitatively measure the direct activation of purified PKA by this compound.

-

Materials: Purified PKA holoenzyme, PKA substrate peptide (e.g., Kemptide), ATP (radiolabeled or with a detection system), this compound, kinase assay buffer.

-

Procedure:

-

A reaction mixture is prepared containing the kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), the PKA substrate peptide, and varying concentrations of this compound or a positive control (cAMP).

-

The reaction is initiated by the addition of purified PKA holoenzyme.

-

The mixture is incubated at 30°C for a defined period (e.g., 10-30 minutes).

-

The kinase reaction is started by adding ATP.

-

The reaction is stopped by adding a stop solution (e.g., EDTA or a denaturing agent).

-

The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate peptide.

-

Luminescence-based assay: Measuring the amount of ATP remaining in the reaction (e.g., Kinase-Glo® assay).

-

Fluorescence-based assay: Using a fluorescently labeled substrate and detecting a change in fluorescence polarization upon phosphorylation.

-

-

The PKA activity is calculated and plotted against the concentration of this compound to determine the AC50 value.

-

Cell-Based PKA Activation Assay

-

Objective: To confirm the activation of PKA by this compound in a cellular context and its independence from cAMP signaling.

-

Materials: Neuronal cell line (e.g., SH-SY5Y), this compound, cell lysis buffer, antibodies against phosphorylated PKA substrates (e.g., phospho-CREB).

-

Procedure:

-

Cells are cultured to an appropriate confluency.

-

The cells are treated with varying concentrations of this compound, a positive control (e.g., forskolin), or a vehicle control for a specified time.

-

To confirm cAMP-independence, a parallel experiment can be performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to assess any synergistic effects.

-

Following treatment, the cells are washed and lysed.

-

The total protein concentration in the lysates is determined.

-

The levels of phosphorylated PKA substrates (e.g., pCREB) are measured by Western blotting or ELISA using phospho-specific antibodies.

-

The results are normalized to the total amount of the substrate protein or a housekeeping protein (e.g., β-actin).

-

Mandatory Visualizations

Signaling Pathway Diagrams

References

An In-depth Technical Guide on the Cytotoxic Effects of Pterosin A and Related Compounds on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pterosin A is a natural sesquiterpene compound belonging to the pterosane group, primarily isolated from various species of ferns, such as Pteridium aquilinum (bracken fern) and Pteris multifida. Sesquiterpenes are a class of secondary metabolites known for a wide array of biological activities. While research has highlighted the anti-diabetic and anti-inflammatory properties of this compound, its specific cytotoxic effects on cancer cells are not yet extensively documented. However, studies on closely related pterosin derivatives and crude extracts from pterosin-containing ferns demonstrate significant anti-proliferative and pro-apoptotic potential, suggesting that this compound class represents a promising area for oncology research and drug discovery.

This technical guide synthesizes the available scientific data on the cytotoxic effects of pterosins on cancer cell lines. It provides quantitative data from a key pterosin derivative, details the observed mechanisms of action, and outlines the detailed experimental protocols required to evaluate such compounds.

Cytotoxic Activity of Pterosin Derivatives

While comprehensive data for this compound is limited, research on pterosin glycosides isolated from Pteris multifida roots has demonstrated potent cytotoxic activity against human colorectal carcinoma. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function.

A study evaluating a panel of twelve pterosin compounds identified a novel pterosin glycoside, (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside, as a moderately active cytotoxic agent against the HCT116 human colorectal cancer cell line[1].

Table 1: Cytotoxicity (IC50) of a Pterosin C Derivative

| Compound | Cancer Cell Line | IC50 Value (µM) | Citation |

|---|

| (2S,3S)-pterosin C 3-O-β-d-(4'-(E)-caffeoyl)-glucopyranoside | HCT116 (Human Colorectal Carcinoma) | 8.0 ± 1.7 |[1] |

Mechanism of Action

The anticancer effects of pterosins and related fern extracts appear to be mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle.

Apoptosis Induction

Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. The pterosin C derivative identified with cytotoxic activity against HCT116 cells was shown to induce apoptosis. This was confirmed through two key observations[1]:

-

Increased Annexin V/Propidium Iodide (PI) Staining: A higher population of Annexin V/PI-positive cells was observed via flow cytometry, indicating the externalization of phosphatidylserine (B164497), an early hallmark of apoptosis.

-

Upregulation of Caspase-9: Western blot analysis revealed an increase in the levels of both procaspase-9 and the active caspase-9, signifying the activation of the intrinsic apoptotic pathway.

Cell Cycle Arrest

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation. Extracts from bracken fern (Pteridium aquilinum), which contains pterosins, have been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines at concentrations of 30-50 μg/mL[2]. This arrest prevents cells from entering mitosis, thereby halting their proliferation.

Signaling Pathways

The precise signaling cascades modulated by this compound in cancer cells remain an area for future investigation. However, based on the demonstrated mechanism of action for a key pterosin derivative, a partial pathway can be elucidated.